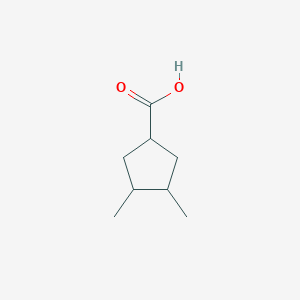
2-Boc-amino-pyridine-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate is an organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a tert-butyl group, a chlorosulfonyl group, and a pyridinyl carbamate moiety
Méthodes De Préparation
The synthesis of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 5-chlorosulfonyl-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfinic acid derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form N-aryl carbamates.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl]carbamate: This compound has a similar structure but contains a thiadiazole ring instead of a pyridine ring. It is used in similar applications but may exhibit different reactivity and selectivity.
Tert-butyl chlorosulfonylcarbamate: This compound lacks the pyridine ring and is used as a reagent in organic synthesis.
These comparisons highlight the unique structural features and reactivity of tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H13ClN2O4S |
|---|---|
Poids moléculaire |
292.74 g/mol |
Nom IUPAC |
tert-butyl N-(5-chlorosulfonylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) |
Clé InChI |
WQKHADFFXQBZQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)






![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)

![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)

![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
